2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one 2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17847292
InChI: InChI=1S/C12H16N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h2,4,6,8,10,13H,1,3,5,7,9H2
SMILES:
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one

CAS No.:

Cat. No.: VC17847292

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one -

Specification

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
IUPAC Name 2-piperidin-2-yl-1-pyridin-2-ylethanone
Standard InChI InChI=1S/C12H16N2O/c15-12(11-6-2-4-8-14-11)9-10-5-1-3-7-13-10/h2,4,6,8,10,13H,1,3,5,7,9H2
Standard InChI Key JMIVHKOMZOCYMJ-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CC(=O)C2=CC=CC=N2

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one consists of two heterocyclic systems:

  • Piperidine: A six-membered saturated ring with one nitrogen atom, adopting a chair conformation in its most stable state.

  • Pyridine: A six-membered aromatic ring with one nitrogen atom, contributing to planar geometry and π-π stacking potential.
    The ethanone linker (-CO-\text{-CO-}) bridges the 2-position of the piperidine ring to the 1-position of the pyridine ring, creating a conjugated system that may influence electronic distribution and reactivity .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight204.27 g/mol
Exact Mass204.1263
Polar Surface Area (PSA)33.20 Ų
LogP (Octanol-Water)1.70
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors3 (ketone O, pyridine N)

Synthetic Approaches

Retrosynthetic Analysis

Plausible routes to 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one draw from methodologies used for analogous structures :

  • Reductive Amination: Coupling 2-pyridinecarbaldehyde with a piperidine-2-ylmethylamine derivative, followed by oxidation to the ketone.

  • Buchwald–Hartwig Amination: Cross-coupling a bromopyridine precursor with a preformed piperidinyl ethanone intermediate .

Stepwise Synthesis (Hypothetical Pathway)

  • Piperidine Functionalization:

    • Introduce a ketone group at the 2-position of piperidine via Friedel–Crafts acylation or oxidation of a secondary alcohol.

  • Pyridine Coupling:

    • Employ palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald–Hartwig) to attach the pyridine moiety to the ethanone backbone .

  • Purification:

    • Chromatographic separation using silica gel with gradients of dichloromethane (DCM) and methanol, as described for related compounds .

Key Challenges

  • Steric Hindrance: Bulky substituents on piperidine may impede coupling reactions, necessitating optimized catalysts (e.g., Pd(OAc)₂ with Xantphos) .

  • Oxidation Sensitivity: The ketone group requires protection (e.g., as a ketal) during synthetic steps involving reducing agents .

Comparative Structural Analysis

Conformational Dynamics

X-ray crystallography of structurally related piperidone derivatives reveals:

  • Dihedral Angles: The pyridine and piperidine rings adopt a near-planar arrangement, with dihedral angles of ~11.9° between rings, favoring conjugation .

  • Substituent Orientation: NN-Aryl groups (e.g., sulfonyl in ) project away from the piperidine core, minimizing steric clashes.

Impact of Ring Size

Comparing 2-(Piperidin-2-yl)-1-(pyridin-2-yl)ethan-1-one to its pyrrolidine analog (CAS 402937-53-5) :

Table 2: Ring Size Effects on Properties

PropertyPiperidine DerivativePyrrolidine Derivative
Molecular Weight204.27 g/mol190.24 g/mol
LogP1.701.70
PSA33.20 Ų33.20 Ų
Ring StrainLow (chair)Moderate (envelope)

The similar LogP and PSA values suggest comparable solubility profiles, while reduced ring strain in piperidine may enhance synthetic accessibility .

Biological Relevance and Applications

Anticancer Activity

Compounds with analogous architectures (e.g., palbociclib analogs) demonstrate:

  • Cell Cycle Arrest: G1 phase accumulation in MV4-11 leukemia cells (85% at 0.40 μM) .

  • Antiproliferative Effects: GI50_{50} values as low as 23 nM in cellular assays .

Future Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies (e.g., Pictet–Spengler reactions ) to streamline piperidine-pyridine coupling.

  • Biological Profiling:

    • Screen against kinase panels (CDK4/6, Aurora kinases) to identify lead candidates.

  • Crystallographic Studies:

    • Resolve the X-ray structure to guide structure-activity relationship (SAR) studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator